3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde
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Overview
Description
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a vanillin derivative, known for its unique structure that includes a cyclopropyl group, a hydroxyl group, and a methoxy group attached to a benzaldehyde core.
Mechanism of Action
Mode of Action
Benzaldehyde derivatives are known to interact with their targets via different pathways, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that benzaldehyde derivatives can influence various biochemical pathways, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde can be achieved through various synthetic routes. One common method involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde:
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of a cyclopropyl group.
Uniqueness
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-cyclopropyl-4-hydroxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-7(6-12)4-9(11(10)13)8-2-3-8/h4-6,8,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSUENSQHLTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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